
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as isoquinolin-2-yl(thiophen-2-yl)methanone or ITM and has a molecular formula of C16H15NOS.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, ITM has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use. For example, this compound may have toxic effects on healthy cells if used in high concentrations.
Direcciones Futuras
There are several future directions for research involving 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone. One potential direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, researchers may investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may be conducted to determine the optimal dosage and administration of ITM for maximum therapeutic benefit.
In conclusion, this compound is a chemical compound with significant potential for various scientific research applications. Its potential as an anti-cancer agent has been extensively studied, and there are several future directions for research involving this compound. However, further studies are needed to determine its optimal use and potential limitations.
Métodos De Síntesis
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)acetophenone. This intermediate is then reacted with ammonium acetate and sodium borohydride to produce this compound.
Aplicaciones Científicas De Investigación
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has been studied for its potential in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of ITM as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
53663-31-3 |
|---|---|
Fórmula molecular |
C14H13NOS |
Peso molecular |
243.32 |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
Clave InChI |
LDPPWKSSXULXNJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



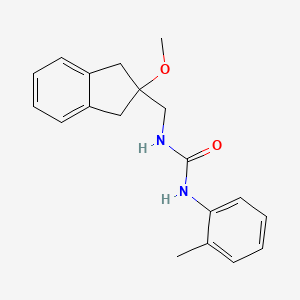
![1-[(2E)-3-phenylprop-2-en-1-yl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2922262.png)
![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)
![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)
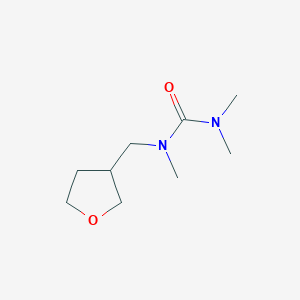
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
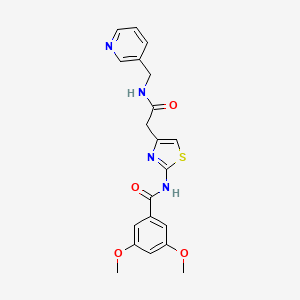
![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)
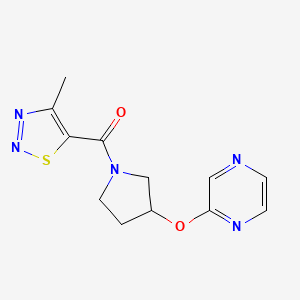
![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)
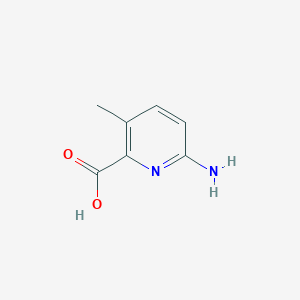
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)